molecular formula C15H15ClN4S B12741167 Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride CAS No. 73507-53-6

Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride

Cat. No.: B12741167
CAS No.: 73507-53-6
M. Wt: 318.8 g/mol
InChI Key: WOSCFNMAYVIJQD-UHFFFAOYSA-N
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Description

Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system, which is fused with an azo group and an amino group The chloride ion is associated with the benzothiazolium cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride typically involves the reaction of 2-aminobenzothiazole with 4-amino-2-methylbenzenediazonium chloride. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo linkage. The reaction conditions generally include maintaining a low temperature to control the rate of diazotization and coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and reactant concentrations, are crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the benzothiazole ring.

    Reduction: 2-aminobenzothiazole and 4-amino-2-methylbenzene.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism by which Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride exerts its effects involves interactions with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The molecular targets include nucleic acids and proteins, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the azo and amino groups.

    2-Aminobenzothiazole: Lacks the azo linkage but contains the amino group.

    4-Amino-2-methylbenzenediazonium chloride: Precursor in the synthesis of the target compound.

Uniqueness

Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride is unique due to the presence of both the azo and amino groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

73507-53-6

Molecular Formula

C15H15ClN4S

Molecular Weight

318.8 g/mol

IUPAC Name

3-methyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride

InChI

InChI=1S/C15H14N4S.ClH/c1-10-9-11(16)7-8-12(10)17-18-15-19(2)13-5-3-4-6-14(13)20-15;/h3-9,16H,1-2H3;1H

InChI Key

WOSCFNMAYVIJQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)N=NC2=[N+](C3=CC=CC=C3S2)C.[Cl-]

Origin of Product

United States

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